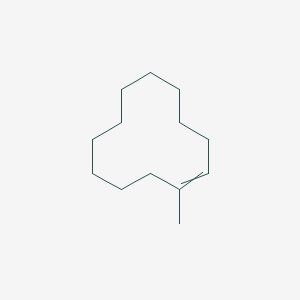

1-Methylcyclododecene

Descripción

1-Methylcyclododecene is an organic compound with the molecular formula C₁₃H₂₄ It is a derivative of cyclododecene, where a methyl group is attached to the first carbon of the cyclododecene ring

Propiedades

IUPAC Name |

1-methylcyclododecene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h11H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYIHWJAVXCTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334223 | |

| Record name | Cyclododecene, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23070-53-3 | |

| Record name | Cyclododecene, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylcyclododecene can be synthesized through several methods, including:

Alkylation of Cyclododecene: This involves the reaction of cyclododecene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

Dehydration of 1-Methylcyclododecanol: This method involves the dehydration of 1-methylcyclododecanol using a strong acid like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylcyclododecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-methylcyclododecanone using oxidizing agents like potassium permanganate or chromium trioxide.

Hydrogenation: The compound can be hydrogenated to form 1-methylcyclododecane in the presence of a hydrogenation catalyst such as palladium on carbon.

Halogenation: It reacts with halogens like bromine to form 1-bromo-1-methylcyclododecane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Hydrogenation: Hydrogen gas with palladium on carbon catalyst under high pressure.

Halogenation: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

Oxidation: 1-Methylcyclododecanone.

Hydrogenation: 1-Methylcyclododecane.

Halogenation: 1-Bromo-1-methylcyclododecane.

Aplicaciones Científicas De Investigación

1-Methylcyclododecene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-methylcyclododecene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding ketones. The molecular pathways involved in its reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Cyclododecene: The parent compound without the methyl group.

1-Methylcyclododecanone: The oxidized form of 1-methylcyclododecene.

1-Methylcyclododecane: The hydrogenated form of this compound.

Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This makes it distinct from cyclododecene and its other derivatives.

Actividad Biológica

1-Methylcyclododecene (1-MCD) is a cyclic olefin that has garnered interest in various fields, particularly in organic chemistry and materials science. Its unique structure, characterized by a twelve-membered carbon ring with a methyl group, provides interesting properties that can influence its biological activity. Understanding the biological implications of such compounds is crucial for their potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H24

- Molecular Weight : 184.33 g/mol

- Structure : The compound consists of a cyclododecane ring with a methyl substituent at the 1-position.

The presence of the methyl group affects the compound's lipophilicity, which can influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, 1-MCD demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antimicrobial potential.

Cytotoxicity Studies

Cytotoxicity assays have been performed on human cancer cell lines to evaluate the potential anti-cancer properties of this compound. The compound was tested against several cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The results indicated that 1-MCD exhibited an IC50 value of approximately 30 µM for MCF-7 cells, showing promising cytotoxic effects. Further studies are needed to elucidate the mechanism of action, which may involve apoptosis induction or cell cycle arrest.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed a scavenging activity of about 60% at a concentration of 100 µg/mL, indicating moderate antioxidant properties compared to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclododecene structure can lead to variations in biological efficacy. For example, substituents on different positions of the ring may enhance or reduce antimicrobial and cytotoxic activities.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other cyclic compounds for their antimicrobial properties. The study revealed that while traditional antibiotics were more effective at lower concentrations, 1-MCD showed comparable results against resistant strains, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of various cyclic olefins included this compound. The study found that when combined with other chemotherapeutic agents, it enhanced their efficacy against MCF-7 cells, suggesting a synergistic effect that could be beneficial in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.